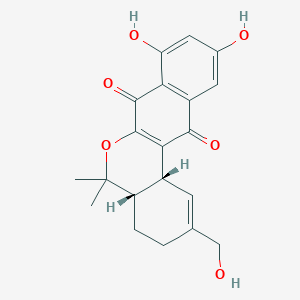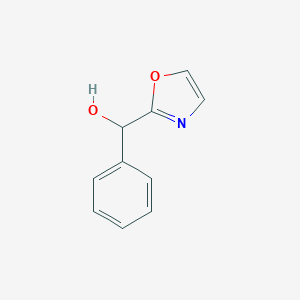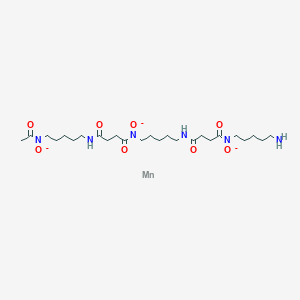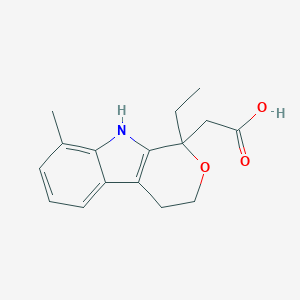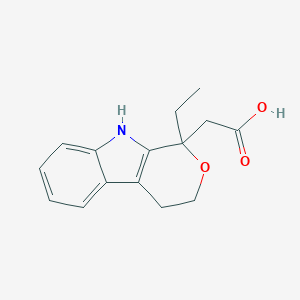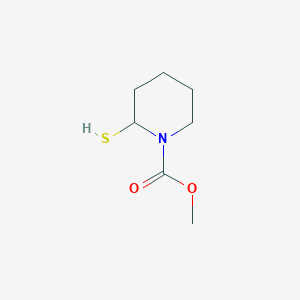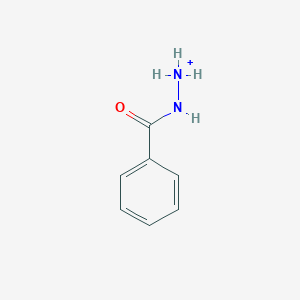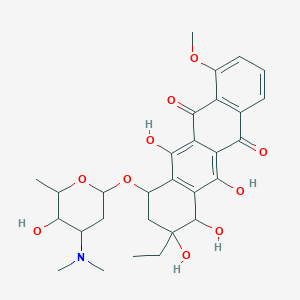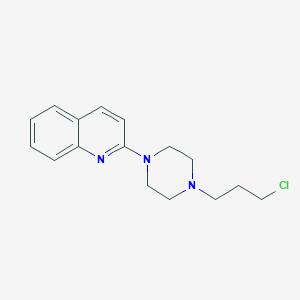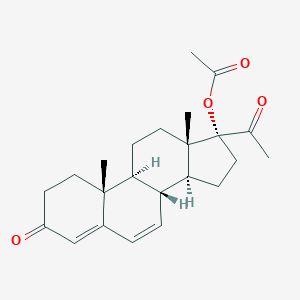
Melengestro acetate
Übersicht
Beschreibung
Melengestrol acetate (MGA) is an orally active progestin used in veterinary applications, particularly in cattle. It is known to block estrus and the preovulatory surge of luteinizing hormone (LH) in beef heifers, effectively preventing ovulation and maintaining consistent weight gain in feedlot heifers . MGA is also used as a contraceptive in zoo felids, although its mechanism of action does not appear to suppress folliculogenesis or prevent ovulation in all cases10.
Synthesis Analysis
The synthesis of MGA is not detailed in the provided papers. However, its structure, which includes a 6α-methyl and 17α-acetoxy substituents and a 6,7 double bond, suggests that it is a synthetic steroid with modifications intended to slow its metabolism and enhance its progestational activity .
Molecular Structure Analysis
The molecular structure of MGA, with its specific substituents, contributes to its biological activity and pharmacokinetics. The presence of a 6α-methyl group is known to increase glucocorticoid activity, while the 17α-acetoxy group and the double bond between the 6th and 7th carbon atoms are associated with progestational activity and a slower rate of metabolism .
Chemical Reactions Analysis
The papers do not provide specific chemical reactions involving MGA. However, the environmental study indicates that MGA can persist in agricultural ecosystems, with residues detectable in soil for extended periods after being excreted by treated cattle . This suggests that MGA is relatively stable and resistant to degradation in the environment.
Physical and Chemical Properties Analysis
The physical and chemical properties of MGA are not explicitly described in the papers. However, its detection in various tissues and plasma through different analytical methods, including enzyme immunoassay (EIA), liquid chromatography-mass spectrometry (LC-MS), and gas chromatography-mass spectrometry (GC-MS), implies that MGA has specific properties that allow for its extraction, isolation, and quantification from biological matrices .
Relevant Case Studies
Several studies have investigated the effects of MGA on cattle. For instance, MGA has been shown to block the expression of behavioral estrus and ovulation in beef heifers . Dose-dependent studies have explored the physiological effects of MGA on plasma levels of estradiol, progesterone, and LH in cycling heifers, with higher doses suppressing cyclic peaks of these hormones . In feedlot performance studies, MGA has been found to improve average daily gain in beef steers at certain doses without significantly affecting carcass characteristics . Additionally, MGA has been implicated in enhancing adipogenic gene expression in cultured muscle-derived cells, suggesting a possible mechanism for its growth-promoting effects in cattle .
Wissenschaftliche Forschungsanwendungen
Reproductive Management in Zoo Animals
Melengestrol acetate (MGA), a synthetic progestin, has been utilized as a contraceptive in zoo animals, especially felids and canids. Studies have shown that its long-term use is associated with uterine lesions in zoo felids. In zoo canids, treatment with MGA was identified as a risk factor for conditions such as endometrial hyperplasia, hydrometra, fibrosis, and adenomyosis. Therefore, if long-term contraception of zoo canids is necessary, alternate methods of reproductive control should be pursued (Moresco, Munson, & Gardner, 2009).
Immunomodulatory Effects
Melengestrol acetate has shown immunosuppressive effects. It's capable of inhibiting menstruation or estrus in women, rats, and dogs and has been noted to prevent or reduce inflammation and experimental allergic encephalomyelitis in rats. Its application in humans for kidney allograft rejection is considered due to its immunosuppressive capabilities combined with reduced side effects compared to other treatments (Kountz & Wechter, 1977).
Contraceptive Efficacy in Primates
The contraceptive efficacy of MGA implants in Old World monkeys, specifically Guereza colobus monkeys, has been investigated. The study found that the probability of reproducing was significantly lower in females whose implants were left in past expiration, suggesting a prolonged contraceptive effect. This indicates that MGA can be a viable contraceptive option for managing fertility in zoo populations, particularly when predictable contraception reversal is essential (McDonald, Agnew, Asa, & Powell, 2020).
Estrous Cycle Synchronization in Livestock
MGA has been studied for controlling estrous cycles in postpartum beef cows, offering an effective method to improve reproductive efficiency. Feeding MGA suppresses estrus and ovulation, and when combined with other hormonal treatments, it can significantly improve synchronized conception and pregnancy rates. Its ease of administration and cost-effectiveness make it a practical option for livestock management (Patterson, Kojima, & Smith, 2003).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O4/c1-14(24)23(27-15(2)25)12-9-20-18-6-5-16-13-17(26)7-10-21(16,3)19(18)8-11-22(20,23)4/h5-6,13,18-20H,7-12H2,1-4H3/t18-,19+,20+,21+,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXWVWVPMJSAJD-KOORYGTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701271332 | |
| Record name | 17-(Acetyloxy)pregna-4,6-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701271332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Melengestro acetate | |
CAS RN |
425-51-4 | |
| Record name | 17-(Acetyloxy)pregna-4,6-diene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=425-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Melengestro acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000425514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC77897 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77897 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 17-(Acetyloxy)pregna-4,6-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701271332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(8R,9S,10R,13S,14S,17R)-17-acetil-10,13-dimetil-3-osso-2,8,9,11,12,14,15,16-octaidro-1H-ciclopenta[a]fenantren-17-yl] acetato | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 17.ALPHA.-ACETOXYPREGNA-4,6-DIENE-3,20-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5989X229W1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



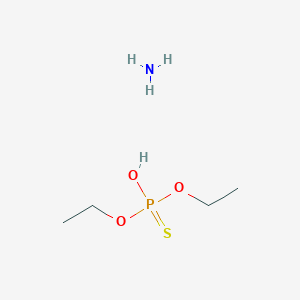
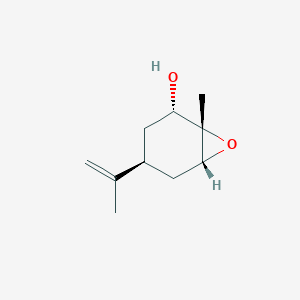
![7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-, (1R,4R,6R)-](/img/structure/B143397.png)
